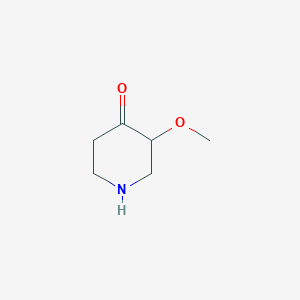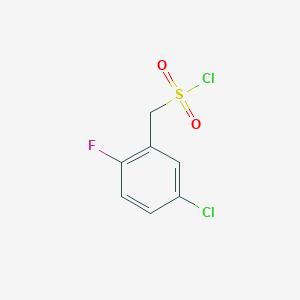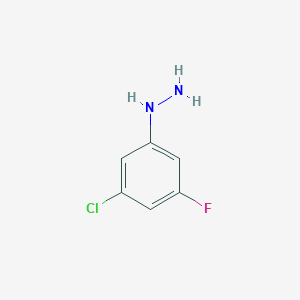
(3-Chloro-5-fluorophenyl)hydrazine
Overview
Description
(3-Chloro-5-fluorophenyl)hydrazine is a chemical compound with the molecular formula C6H6ClFN2 . It has an average mass of 160.577 Da and a monoisotopic mass of 160.020355 Da . It is typically stored at a temperature of 4°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H6ClFN2/c7-5-2-1-4(10-9)3-6(5)8/h1-3,10H,9H2 . This code provides a standardized way to represent the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound has a molecular weight of 197.03 g/mol . It has three hydrogen bond donors and three hydrogen bond acceptors .Scientific Research Applications
Microwave Assisted Synthesis for Antimicrobial Activities
- Synthesis and Screening : Utilizing (3-Chloro-5-fluorophenyl)hydrazine, researchers synthesized halogenated anilin-yl-substituted thiazolidin-4-one derivatives. These compounds were evaluated for their antibacterial, antifungal, and antitubercular activities, showcasing the potential of this compound in contributing to the development of new antimicrobial agents Dinnimath et al., 2011.
Phase Transfer Catalysis in Synthesis
- Optimized Synthesis Process : The compound was synthesized with high yield using phase transfer catalysis, demonstrating an effective method for preparing 4-chloro-2-fluorophenyl hydrazine, a closely related compound, which could inspire similar synthetic strategies for this compound Hai-qun, 2011.
Cytotoxic and Antioxidant Evaluation
- Heterocyclic Moieties Synthesis : Another research focused on synthesizing new heterocyclic moieties, including this compound derivatives, to screen for cytotoxic and antioxidant activities. The results highlighted some compounds with notable activities, underlining the versatility of this compound in developing pharmaceuticals Iosr et al., 2015.
Fluorescent Probe for Hydrazine Detection
- Environmental and Biological Applications : The use of this compound derivatives in fluorescent probes for detecting hydrazine in environmental water systems and biological samples was investigated. This application is crucial due to hydrazine's high toxicity and potential environmental and health impacts Zhu et al., 2019.
Anti-inflammatory and Analgesic Activities
- Pharmacological Properties : Research on imidazolyl acetic acid derivatives, synthesized from this compound, showed significant anti-inflammatory and analgesic activities. This underscores the compound's potential in developing new therapeutic agents Khalifa & Abdelbaky, 2008.
Antimicrobial Activity of Semicarbazone Derivatives
- Antimicrobial Efficacy : A series of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives were synthesized and showed promising antimicrobial activities. This application further demonstrates the compound's utility in antimicrobial research Ahsan et al., 2016.
Safety and Hazards
Mechanism of Action
Target of Action
Hydrazine derivatives, in general, have been found to bind with high affinity to multiple receptors , which could suggest a broad spectrum of potential targets for (3-Chloro-5-fluorophenyl)hydrazine.
Mode of Action
It’s known that hydrazine derivatives can participate in various chemical reactions, such as suzuki–miyaura cross-coupling . This reaction involves the formation of carbon-carbon bonds, which could potentially alter the structure and function of the target molecules .
Biochemical Pathways
Given the potential for this compound to participate in suzuki–miyaura cross-coupling , it could be involved in various biochemical pathways that involve the formation or modification of carbon-carbon bonds.
Result of Action
The potential for this compound to participate in suzuki–miyaura cross-coupling suggests that it could induce significant structural and functional changes in its target molecules.
Properties
IUPAC Name |
(3-chloro-5-fluorophenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClFN2/c7-4-1-5(8)3-6(2-4)10-9/h1-3,10H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDSFQZXJAPOUHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Cl)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801295622 | |
| Record name | (3-Chloro-5-fluorophenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801295622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260890-58-1 | |
| Record name | (3-Chloro-5-fluorophenyl)hydrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1260890-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Chloro-5-fluorophenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801295622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(Methylsulfonyl)piperidin-4-yl]methanamine hydrochloride](/img/structure/B1423709.png)
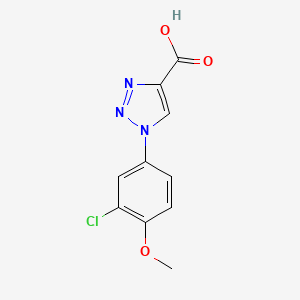







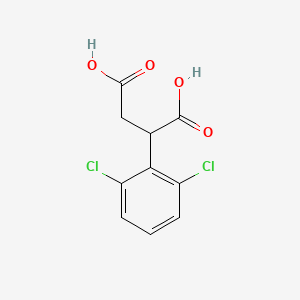
![2-(5-Phenyl-2H-[1,2,4]triazol-3-YL)-ethylamine dihydrochloride](/img/structure/B1423728.png)

